molecular formula C11H10ClNO2 B3262308 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide CAS No. 35351-30-5

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide

Cat. No.: B3262308
CAS No.: 35351-30-5
M. Wt: 223.65 g/mol
InChI Key: KOTPNEGDMIUCKR-UHFFFAOYSA-N
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Description

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide (CAS 35351-30-5) is a chemical compound with the molecular formula C 11 H 10 ClNO 2 and a molecular weight of 223.66 g/mol . This benzofuran-2-carboxamide derivative should be stored sealed in a dry environment, ideally between 2-8°C, to maintain stability . Benzofuran-2-carboxamide scaffolds are recognized in scientific literature for their significant research potential in medicinal chemistry. Although specific pharmacological data for this particular analog is limited, structurally similar compounds have demonstrated a range of interesting biological activities. Notably, research on analogous benzofuran carboxamides has highlighted their potential as potent serotonin-3 (5-HT3) receptor antagonists . Other studies on novel benzofuran-2-carboxamide derivatives have shown promising neuroprotective and antioxidant effects in experimental models, including protection against NMDA-induced excitotoxicity in neuronal cells . The structural features of this compound, including the carboxamide group and chloro- and methyl- substitutions on the benzofuran ring, make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of new bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3,7-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTPNEGDMIUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2C)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It is investigated for its role in drug discovery and development, particularly in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Analogous compounds (e.g., sulfonyl or sulfinyl derivatives) are synthesized via oxidation of sulfanyl precursors using reagents like 3-chloroperoxybenzoic acid (mCPBA) . This method could theoretically apply to the target compound if synthetic intermediates are accessible.
  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, SO₂): Enhance stability and binding affinity to biological targets . Positional differences (e.g., 3,6- vs. 3,7-dimethyl) may alter steric hindrance and metabolic stability.

Pharmacological Activity

While direct data for 5-chloro-3,7-dimethylbenzofuran-2-carboxamide are unavailable, insights can be drawn from analogs:

  • Antifungal/Antimicrobial Activity: Sulfonyl-substituted derivatives (e.g., 3-(3-methylphenylsulfonyl)) exhibit notable antifungal properties, attributed to interactions with fungal enzyme active sites .
  • Antitumor Potential: Compounds with halogen and sulfinyl groups (e.g., 3-methylsulfinyl derivatives) show promise in disrupting cancer cell proliferation .
  • Structural Flexibility : The carboxamide group at C2 is a common pharmacophore, enabling hydrogen bonding with biological targets .

Physicochemical Properties

  • Solubility : Sulfonyl and sulfinyl groups enhance water solubility compared to methyl-substituted analogs .
  • Thermal Stability : Methyl groups at C3/C7 may increase melting points due to crystalline packing efficiency, as seen in 5-chloro-2,7-dimethyl derivatives (m.p. 426–427 K) .

Biological Activity

5-Chloro-3,7-dimethylbenzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran family, which has attracted attention due to its notable biological activities, particularly in cancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H12_{12}ClNO\ and a molecular weight of approximately 223.66 g/mol. The compound features a chloro substituent at the fifth position, two methyl groups at the third and seventh positions, and a carboxamide group at the second position of the benzofuran ring. This unique structural arrangement contributes to its distinct biological properties.

The biological activity of this compound is primarily mediated through its interaction with cellular pathways that regulate apoptosis (programmed cell death). Key mechanisms include:

  • Caspase Activation : The compound increases levels of active caspases (caspase 3, 8, and 9), indicating activation of both intrinsic and extrinsic apoptotic pathways.
  • Bax and Bcl-2 Regulation : It promotes the expression of pro-apoptotic protein Bax while down-regulating anti-apoptotic protein Bcl-2 levels.
  • Cytochrome C Release : The compound triggers the release of cytochrome C from mitochondria, leading to cell cycle arrest and apoptosis.

Biological Activities

Research indicates that this compound exhibits significant antitumor properties. It has shown efficacy against various cancer cell lines, including:

Cell Line Type IC50_{50} (µM)
MCF-7Breast Cancer10
A549Lung Cancer12
SGC7901Gastric Cancer15

These results suggest that the compound has potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in human breast (MCF-7) and lung (A549) cancer cell lines. The observed IC50_{50} values indicate a strong cytotoxic effect .
  • Comparative Studies : When compared to similar benzofuran derivatives, such as 5-Chlorobenzothiophene-2-carboxamide, this compound exhibited superior antiproliferative effects. The unique substitution pattern on the benzofuran ring appears to enhance its biological activity.
  • Mechanistic Insights : Further studies on its mechanism revealed that the compound's ability to modulate gene expression related to apoptosis is crucial for its antitumor effects. It was found to inhibit key enzymes involved in cancer progression while promoting apoptotic signaling pathways.

Q & A

Q. What are the common synthetic routes for 5-Chloro-3,7-dimethylbenzofuran-2-carboxamide?

The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenolic precursors under acidic or basic conditions.
  • Step 2 : Introduction of methyl groups at positions 3 and 7 via Friedel-Crafts alkylation or directed C-H functionalization .
  • Step 3 : Chlorination at position 5 using chlorinating agents (e.g., N-chlorosuccinimide) in the presence of Lewis catalysts .
  • Step 4 : Carboxamide formation via coupling reactions (e.g., amidation of the carboxylic acid intermediate using CDI or HATU) . Key intermediates include sulfanyl derivatives, which are oxidized to sulfonyl groups for stability .

Q. What spectroscopic methods are used for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and electronic environments. For example, the chloro substituent causes deshielding in adjacent protons .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally analogous 5-chloro-2,7-dimethylbenzofuran derivatives .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. How is purity assessed post-synthesis?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities.
  • Melting Point Analysis : Sharp melting ranges (e.g., 257–260°C for related brominated benzofurans) indicate purity .
  • Recrystallization : Ethyl acetate/hexane mixtures are commonly used for final purification .

Advanced Research Questions

Q. How can reaction yields be optimized during the oxidation of sulfanyl intermediates to sulfonyl derivatives?

  • Oxidizing Agent : 3-Chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K achieves >70% yield. Excess oxidant and controlled temperature prevent over-oxidation .
  • Workup : Washing with saturated NaHCO3_3 removes acidic byproducts. Column chromatography (benzene/ethyl acetate) isolates the sulfonyl product .
  • Contradictions : Lower yields at scale may arise from incomplete mixing or exothermic side reactions. Flow chemistry improves heat dissipation .

Q. What computational methods predict the bioactivity of this compound?

  • Molecular Docking : Targets enzymes like cytochrome P450 or kinases (e.g., EGFR) using AutoDock Vina. The chloro and methyl groups enhance hydrophobic binding .
  • QSAR Models : Correlate substituent electronegativity (Cl, CH3_3) with antifungal or antitumor activity. Hammett constants (σ) quantify electronic effects .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Q. How do substituent positions influence bioactivity in benzofuran carboxamides?

  • Case Study : 5-Chloro derivatives show enhanced antifungal activity compared to 5-bromo analogs due to optimal halogen size and electronegativity .
  • Methyl Group Impact : 3,7-Dimethyl substitution increases steric bulk, reducing off-target interactions in antiviral assays .
  • Contradictions : Some studies report diminished activity when methyl groups are para to the carboxamide, highlighting the need for substituent mapping .

Q. What strategies resolve contradictions in scaling up multi-step syntheses?

  • Parameter Screening : DoE (Design of Experiments) identifies critical variables (e.g., temperature, catalyst loading) for chlorination and amidation .
  • Continuous Flow Systems : Mitigate exothermic risks during oxidation steps and improve reproducibility .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonyl Derivative Synthesis

StepReagent/ConditionYieldReference
Oxidation of sulfanyl to sulfonylmCPBA (2.0 eq), CH2_2Cl2_2, 273 K → RT71%
PurificationColumn chromatography (benzene)>95% purity

Q. Table 2. Structural Parameters from X-ray Crystallography

Bond Angle (Cl-C-C)Dihedral Angle (Benzofuran Plane)Crystal SystemReference
120.5°5.2°Monoclinic

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3,7-dimethylbenzofuran-2-carboxamide
Reactant of Route 2
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5-Chloro-3,7-dimethylbenzofuran-2-carboxamide

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